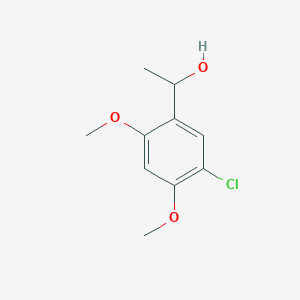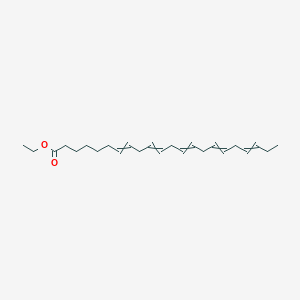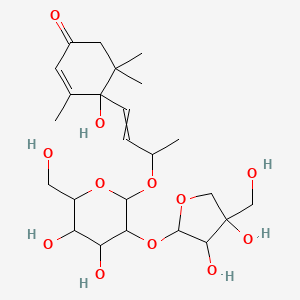
7Z-Trifostigmanoside I
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7Z-Trifostigmanoside I is a naturally occurring compound found in the plant Polygala hongkongensis Hemsl . It belongs to the class of sesquiterpenes and has been identified as an active compound with various biological activities. This compound has garnered interest due to its potential therapeutic applications, particularly in maintaining intestinal barrier function .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7Z-Trifostigmanoside I involves several steps, starting from the extraction of the plant material. The compound is typically isolated using bioactivity-guided fractionation, which includes solvent extraction, chromatography, and crystallization techniques . Specific reaction conditions, such as temperature, pH, and solvent systems, are optimized to ensure the purity and yield of the compound.
Industrial Production Methods: Industrial production of this compound is still in its nascent stages. Current methods focus on optimizing the extraction process from Polygala hongkongensis Hemsl. Advances in biotechnological approaches, such as plant cell culture and metabolic engineering, are being explored to enhance the production efficiency of this compound .
Chemical Reactions Analysis
Types of Reactions: 7Z-Trifostigmanoside I undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones and aldehydes.
Reduction: Reduction reactions can convert the compound into alcohol derivatives.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can modify the glycosidic moiety of the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium methoxide and hydrochloric acid are employed for substitution reactions.
Major Products: The major products formed from these reactions include various glycoside derivatives, ketones, and alcohols, which can be further studied for their biological activities .
Scientific Research Applications
7Z-Trifostigmanoside I has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study sesquiterpene biosynthesis and chemical modifications.
Mechanism of Action
The mechanism of action of 7Z-Trifostigmanoside I involves several molecular targets and pathways:
Molecular Targets: The compound targets protein kinase C alpha and beta, which are crucial for maintaining intestinal barrier function.
Pathways Involved: It promotes the phosphorylation of protein kinase C alpha and beta, leading to the activation of mucin production and protection of tight junctions in intestinal cells. This helps in maintaining the integrity of the intestinal barrier and preventing inflammation.
Comparison with Similar Compounds
- Trifostigmanoside II
- Trifostigmanoside III
- Megastigmane Glycosides
Comparison: 7Z-Trifostigmanoside I is unique due to its specific glycosidic structure and its potent biological activities. Compared to other similar compounds, it has shown a higher efficacy in inducing mucin production and protecting intestinal tight junctions . This makes it a promising candidate for further research and potential therapeutic applications.
Properties
Molecular Formula |
C24H38O12 |
|---|---|
Molecular Weight |
518.6 g/mol |
IUPAC Name |
4-[3-[3-[3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybut-1-enyl]-4-hydroxy-3,5,5-trimethylcyclohex-2-en-1-one |
InChI |
InChI=1S/C24H38O12/c1-12-7-14(27)8-22(3,4)24(12,32)6-5-13(2)34-20-18(17(29)16(28)15(9-25)35-20)36-21-19(30)23(31,10-26)11-33-21/h5-7,13,15-21,25-26,28-32H,8-11H2,1-4H3 |
InChI Key |
ZUOHPMUWXJPXFB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)CC(C1(C=CC(C)OC2C(C(C(C(O2)CO)O)O)OC3C(C(CO3)(CO)O)O)O)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B12432541.png)

![ethyl N-[2-(aminomethyl)-1-(4-methoxyphenyl)-3-methylbutyl]carbamate](/img/structure/B12432560.png)
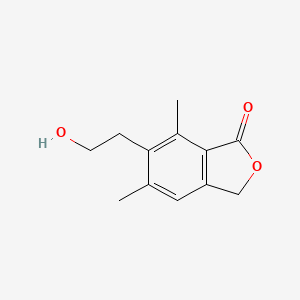


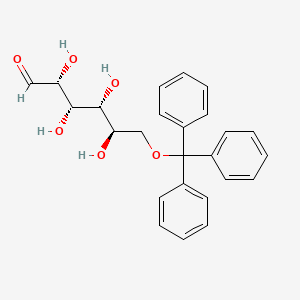
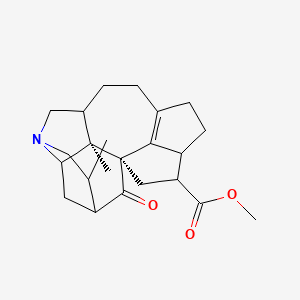
![2-[(2S,4aS,8aS)-8a-hydroxy-4a-methyl-8-methylidene-2,3,4,5,6,7-hexahydro-1H-naphthalen-2-yl]prop-2-enoic acid](/img/structure/B12432589.png)
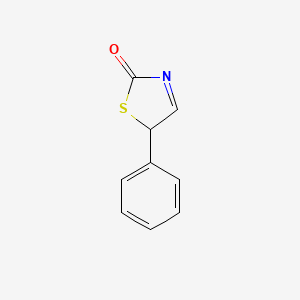
![2-[(2,2,3,3-Tetramethylcyclopropyl)formamido]propanoic acid](/img/structure/B12432597.png)
